Thiophene-2-carbaldehyde
Overview
Description
Thiophene-2-carboxaldehyde is an organosulfur compound with the molecular formula C5H4OS. It is one of the two isomeric thiophenecarboxaldehydes and is characterized by a five-membered ring containing sulfur. This compound is a colorless liquid that often appears amber after storage. It is a versatile precursor to many drugs, including eprosartan, azosemide, and teniposide .
Mechanism of Action
Target of Action
Thiophene-2-carbaldehyde, also known as 2-Thiophenecarboxaldehyde, is a versatile precursor to many drugs . It acts as an arylation reagent , which means it can introduce an aryl group into a substrate, thereby modifying the substrate’s chemical structure and properties. The primary targets of this compound are therefore the substrates it reacts with, which can include a variety of biological molecules.
Mode of Action
The compound interacts with its targets through a chemical reaction known as arylation . This process involves the transfer of an aryl group from the this compound to the target molecule, resulting in a new chemical bond and a modified target molecule. The exact nature of these changes depends on the specific target molecule and the conditions under which the reaction takes place.
Biochemical Pathways
This compound is involved in the synthesis of various thiophene derivatives . These derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . The compound’s role in these biochemical pathways is therefore primarily as a precursor to more complex molecules with diverse biological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other chemicals that can react with the compound, and the specific conditions under which the compound is stored . For example, it is a colorless liquid that often appears amber after storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-carboxaldehyde can be synthesized through several methods:
Vilsmeier Reaction: This method involves the reaction of thiophene with N,N-dimethylformamide and phosphorus oxychloride at elevated temperatures.
Chloromethylation of Thiophene: This alternative method involves the chloromethylation of thiophene followed by hydrolysis.
Industrial Production Methods: In industrial settings, thiophene and N,N-methyl formamide are placed in a reaction tank, and phosphorus oxychloride is added at 10-20°C. The temperature is gradually raised to 80-90°C and maintained for three hours. After cooling to about 30°C, the mixture is hydrolyzed with ice water, neutralized with sodium hydroxide solution, and the product is extracted and purified .
Chemical Reactions Analysis
Thiophene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to thiophene-2-methanol.
Substitution: It can undergo electrophilic substitution reactions, such as formylation and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as formyl chloride and halogens are employed.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Thiophene-2-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde can be compared with other similar compounds such as:
Thiophene-3-carboxaldehyde: Another isomeric form with similar properties but different reactivity.
2-Formylthiophene: Similar in structure but differs in the position of the formyl group.
2-Thiophenecarbaldehyde: Another name for thiophene-2-carboxaldehyde, highlighting its aldehyde functional group.
Uniqueness: Thiophene-2-carboxaldehyde is unique due to its versatility as a precursor in drug synthesis and its ability to undergo various chemical reactions, making it valuable in multiple fields of research and industry .
Properties
IUPAC Name |
thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDBTRUORMMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052656 | |
Record name | Thiophene-2-carbaldehyde | |
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Molecular Weight |
112.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Thiophenecarboxaldehyde | |
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Boiling Point |
75.00 to 77.00 °C. @ 11.00 mm Hg | |
Record name | 2-Thiophenecarboxaldehyde | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 2-Thiophenecarboxaldehyde | |
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CAS No. |
98-03-3 | |
Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | THIOPHENE-2-CARBOXALDEHYDE | |
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Record name | 2-Thiophenecarboxaldehyde | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiophene-2-carbaldehyde?
A1: this compound has the molecular formula C5H4OS and a molecular weight of 112.17 g/mol. [] ()
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Vis spectroscopy, and Mass spectrometry (MS). These techniques provide information about the functional groups, structure, and electronic properties of the molecule. [, , , ] (, , , )
Q3: How can this compound be synthesized?
A4: Several synthetic routes exist, including: * Reaction of thiophene with butyllithium followed by dimethylformamide (DMF). [] () * Trifluoromethylation of furfural and this compound trifluoroacetates with xenon difluoride (XeF2) and trifluoroacetic acid (CF3COOH). [] ()
Q4: What are some common reactions of this compound?
A5: this compound is a versatile building block for various organic reactions, including: * Aldol Condensation: Reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds. [, , ] (, , ) * Schiff Base Formation: Condenses with primary amines to form Schiff bases, which are valuable ligands in coordination chemistry. [, , , , , , ] (, , , , , , ) * Wittig Reaction: Reacts with phosphonium ylides to form alkenes, allowing for carbon-carbon bond formation. [] () * Cyclization Reactions: Can undergo various cyclization reactions to form heterocyclic compounds, such as thieno[2,3-c]furans and furo[3,4-b]pyridines. [] () * Polymerization: Can be polymerized to form polythiophenes, which are conducting polymers with applications in organic electronics. [] ()
Q5: What are some potential applications of this compound and its derivatives?
A6: Applications include:* Corrosion inhibitors: this compound derivatives, particularly those containing nitrogen and sulfur heteroatoms, have shown promising corrosion inhibition properties for mild steel in acidic environments. [, ] (, )* Antimicrobial agents: Studies have investigated the antimicrobial potential of this compound derivatives, particularly Schiff bases and their metal complexes, against various bacteria and fungi. [, , ] (, , )* Fluorescent sensors: Compounds like 5-(N-Ethylcarbazol-3-yl)this compound (ECTC) have shown potential as fluorescent sensors for specific metal ions, such as Fe3+. [] ()* Organic electronics: Polythiophenes, synthesized from this compound, are promising materials for organic electronics due to their electrical conductivity and semiconducting properties. [] ()* Covert marking pigments: 4H-Thieno[3,2-c]chromene-2-carbaldehydes, synthesized from this compound derivatives, have potential applications as covert marking pigments due to their photophysical properties. [] ()
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